N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide
Description
N-(3,4-dimethoxyphenethyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative characterized by:
- A pyrazole core substituted at position 3 with a 2,4-dimethylthiazol-5-yl group.
- A carboxamide group at position 5, linked to a 3,4-dimethoxyphenethyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-11-18(27-12(2)21-11)14-10-15(23-22-14)19(24)20-8-7-13-5-6-16(25-3)17(9-13)26-4/h5-6,9-10H,7-8H2,1-4H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEZSMZRXDTSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrazole vs. Thiadiazole Derivatives
- Target Compound : Pyrazole core with carboxamide and thiazole substituents .
- Thiadiazole Analogs (e.g., 18j, 18k) : Feature a 1,3,4-thiadiazole core instead of pyrazole. The sulfur atom in thiadiazole may alter electronic properties and binding specificity compared to pyrazole .
Substituent Diversity
Key Observations :
- Lipophilicity : The target compound’s dimethoxyphenethyl group increases lipophilicity compared to phenyl or pyridinyl substituents in analogs .
- Electronic Effects: Electron-donating methoxy groups may stabilize aromatic interactions, while electron-withdrawing groups (e.g., cyano in 3a) enhance polarity .
Physicochemical Properties
- Solubility: The target compound’s high lipophilicity may reduce aqueous solubility compared to polar analogs like 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide () .
- Melting Points : Thiadiazole derivatives (e.g., 18j: 179–180°C) exhibit higher melting points than pyrazole analogs, likely due to enhanced crystallinity from sulfur-based packing .
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